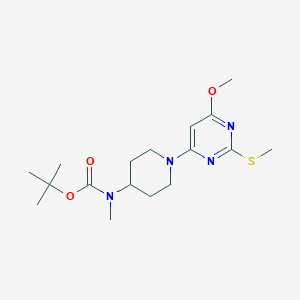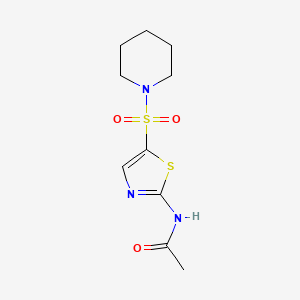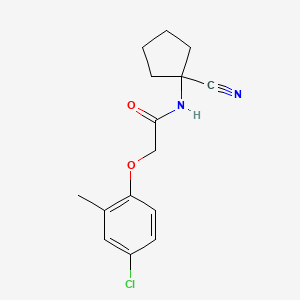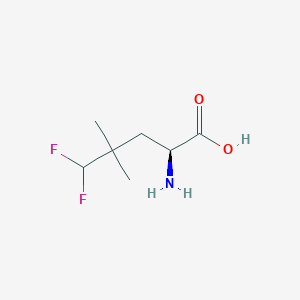![molecular formula C26H21N3O2S2 B2832511 N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide CAS No. 1114614-27-5](/img/no-structure.png)
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H21N3O2S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional therapies. By targeting specific cellular pathways, it may inhibit tumor growth or sensitize cancer cells to existing treatments .
Antimicrobial Activity
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide could serve as a lead compound for developing novel antimicrobial agents. Its thiazole and quinazoline moieties may disrupt bacterial or fungal cell membranes, making it a potential candidate against drug-resistant pathogens .
Anti-inflammatory Effects
Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. This compound’s thiazole ring and phenyl groups may modulate inflammatory pathways, making it a subject of interest for drug development .
Neuroprotective Potential
The central nervous system is vulnerable to oxidative stress and neurodegenerative conditions. Researchers have explored the neuroprotective effects of similar compounds. N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide might offer neuroprotection by scavenging free radicals or modulating neuronal pathways .
Molecular Probes and Imaging Agents
Fluorescent or radiolabeled derivatives of this compound could serve as molecular probes for studying biological processes. Researchers can attach imaging tags to explore cellular uptake, distribution, and receptor binding. Such probes aid in drug discovery and diagnostics .
Metal Complexes and Catalysis
The thiazole and quinazoline moieties can coordinate with transition metals, forming stable complexes. These complexes might exhibit catalytic activity in various reactions. Researchers have explored their potential in asymmetric synthesis, C–H activation, and other transformations .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 5h-thiazolo[3,2-a]pyrimidines, have been found to interact withglutamate receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission and neural signaling.
Mode of Action
Related compounds like 5h-thiazolo[3,2-a]pyrimidines act asantagonists to glutamate receptors and inhibitors of acetylcholinesterase . This suggests that N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide might interact with its targets in a similar manner, potentially blocking or inhibiting their normal function.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related toneurotransmission and neural signaling . The inhibition of acetylcholinesterase could affect the cholinergic pathway, while antagonism of glutamate receptors could impact glutamatergic signaling.
Result of Action
Based on the potential targets, it can be inferred that the compound might alterneurotransmission and neural signaling . This could potentially lead to changes in neural activity and responses.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves the condensation of 2-amino-3-phenyl-1-thioxo-1H-thiazole-4-carboxylic acid with 2-aminobenzoic acid, followed by cyclization with ethyl chloroacetate and subsequent reaction with phenyl isocyanate to form the desired product.", "Starting Materials": [ "2-amino-3-phenyl-1-thioxo-1H-thiazole-4-carboxylic acid", "2-aminobenzoic acid", "ethyl chloroacetate", "phenyl isocyanate" ], "Reaction": [ "Condensation of 2-amino-3-phenyl-1-thioxo-1H-thiazole-4-carboxylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(3-phenyl-1-thioxo-1H-thiazol-2-yl)benzoic acid.", "Cyclization of the intermediate with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetate.", "Reaction of the intermediate with phenyl isocyanate in the presence of a base such as triethylamine to form the desired product N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide." ] } | |
Número CAS |
1114614-27-5 |
Nombre del producto |
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide |
Fórmula molecular |
C26H21N3O2S2 |
Peso molecular |
471.59 |
Nombre IUPAC |
N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3 |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)
![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)